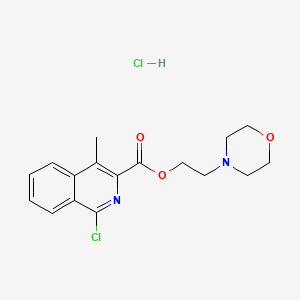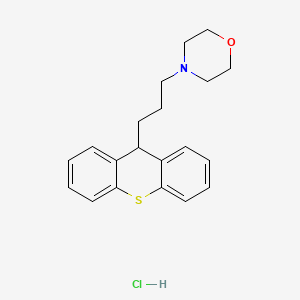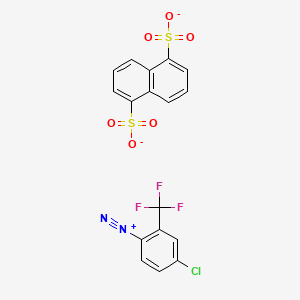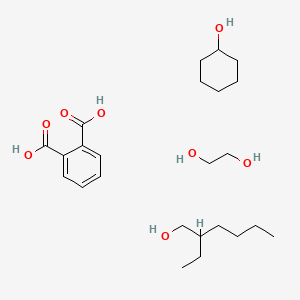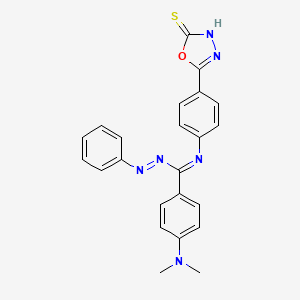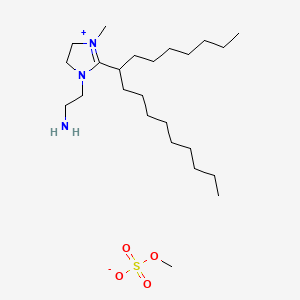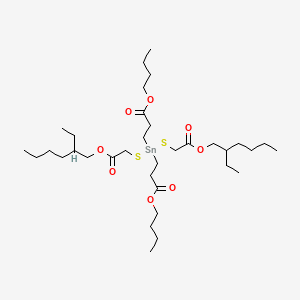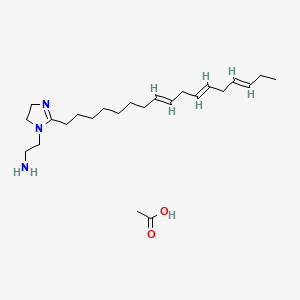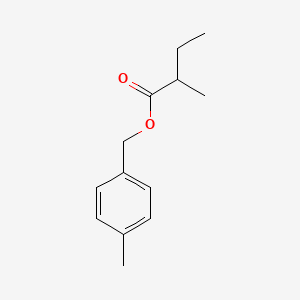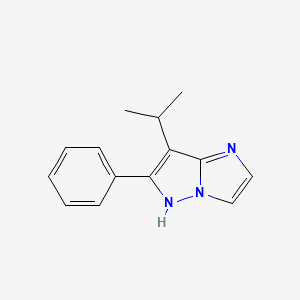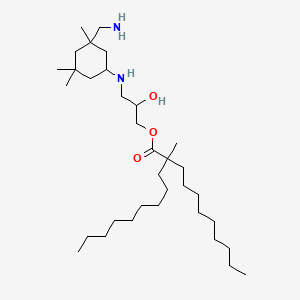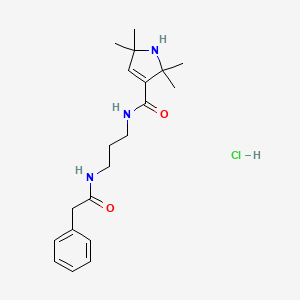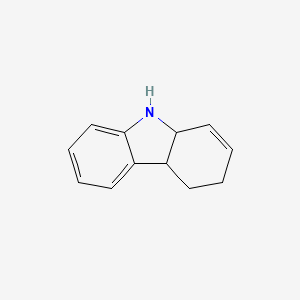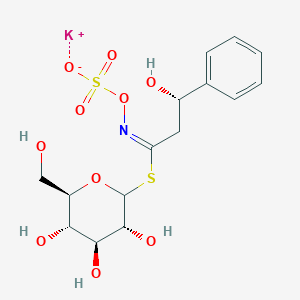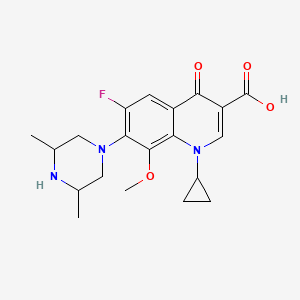
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- is a complex organic compound with significant applications in various scientific fields. This compound is part of the quinolone family, known for its broad-spectrum antibacterial properties. Its unique structure, which includes a quinoline core, cyclopropyl group, and piperazinyl moiety, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This step involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Piperazinyl Substitution: The piperazinyl group is introduced through nucleophilic substitution, often using a piperazine derivative and a suitable leaving group.
Methoxylation: The methoxy group is introduced via methylation, typically using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline core, converting the 4-oxo group to a hydroxyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but lacks the methoxy group.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substitution pattern.
Moxifloxacin: Contains a methoxy group but differs in the position and nature of other substituents.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its methoxy group, in particular, enhances its lipophilicity and ability to penetrate bacterial cells.
属性
CAS 编号 |
183254-47-9 |
|---|---|
分子式 |
C20H24FN3O4 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-10-7-23(8-11(2)22-10)17-15(21)6-13-16(19(17)28-3)24(12-4-5-12)9-14(18(13)25)20(26)27/h6,9-12,22H,4-5,7-8H2,1-3H3,(H,26,27) |
InChI 键 |
PDLYJBPWYAMEFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


